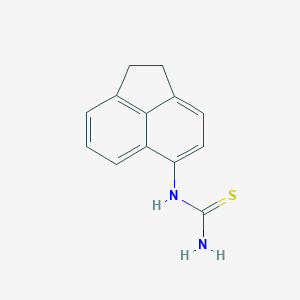![molecular formula C25H28N2O6 B282195 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)
4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It can also inhibit the proliferation of cancer cells by regulating the cell cycle.
Biochemical and Physiological Effects:
4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It can regulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. It can also modulate the activity of various enzymes and proteins involved in cancer progression.
実験室実験の利点と制限
One of the main advantages of using 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer properties. It can be used to study the mechanism of action of various anti-cancer drugs and to develop new drugs for cancer treatment. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One of the most promising directions is to study its potential applications in combination therapy for cancer treatment. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further research is also needed to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with significant potential for various scientific research applications. Its potent anti-cancer properties and complex synthesis method make it an interesting subject for further study. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
合成法
The synthesis of 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(4-morpholinyl)ethylamine in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and reduction, to obtain the final product.
科学的研究の応用
4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.
特性
分子式 |
C25H28N2O6 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28N2O6/c1-2-33-20-16-18(8-9-19(20)28)22-21(23(29)17-6-4-3-5-7-17)24(30)25(31)27(22)11-10-26-12-14-32-15-13-26/h3-9,16,22,28-29H,2,10-15H2,1H3/b23-21- |
InChIキー |
NEZGGMDKQIQKLY-LNVKXUELSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCN4CCOCC4)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)


![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)



![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)
